Quinolin-6-amine;1,3,5-trinitrobenzene
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Overview
Description
Quinolin-6-amine;1,3,5-trinitrobenzene is a compound that combines the structural features of quinoline and trinitrobenzene Quinoline is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring, while 1,3,5-trinitrobenzene is an aromatic compound with three nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-6-amine typically involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction proceeds through the formation of acrolein, which undergoes cyclization and dehydration to form quinoline .
For the preparation of 1,3,5-trinitrobenzene, nitration of benzene or methylbenzene (toluene) is commonly used. The nitration process involves the reaction of benzene with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures . The resulting product is 1,3,5-trinitrobenzene, which can be further purified through recrystallization.
Industrial Production Methods
Industrial production of quinoline and its derivatives often involves large-scale Skraup synthesis, utilizing continuous flow reactors to ensure efficient mixing and heat transfer . For 1,3,5-trinitrobenzene, industrial nitration processes are employed, with careful control of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Quinolin-6-amine;1,3,5-trinitrobenzene undergoes various chemical reactions, including:
Oxidation: Quinoline derivatives can be oxidized to form quinoline N-oxides.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of quinoline and trinitrobenzene
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents for quinoline derivatives.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method for reducing nitro groups.
Substitution: Nitration, sulfonation, and halogenation reactions are typically carried out using concentrated acids and halogens
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of trinitrobenzene.
Substitution: Various substituted quinoline and trinitrobenzene derivatives
Scientific Research Applications
Quinolin-6-amine;1,3,5-trinitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of Quinolin-6-amine;1,3,5-trinitrobenzene involves its interaction with biological molecules. Quinoline derivatives can intercalate with DNA, inhibiting DNA synthesis and causing cell death . Trinitrobenzene derivatives can generate reactive oxygen species, leading to oxidative stress and cell damage . These mechanisms make the compound a potential candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom in the ring.
1,3,5-Trinitrobenzene: An aromatic compound with three nitro groups attached to a benzene ring.
2-Methyl-1,3,5-trinitrobenzene (TNT): A well-known explosive compound.
Uniqueness
Quinolin-6-amine;1,3,5-trinitrobenzene is unique due to its combination of quinoline and trinitrobenzene structures, which imparts both the aromatic stability of quinoline and the reactivity of trinitrobenzene. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61653-18-7 |
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Molecular Formula |
C15H11N5O6 |
Molecular Weight |
357.28 g/mol |
IUPAC Name |
quinolin-6-amine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C9H8N2.C6H3N3O6/c10-8-3-4-9-7(6-8)2-1-5-11-9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-6H,10H2;1-3H |
InChI Key |
WCVLCUHBTCPLQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)N=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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